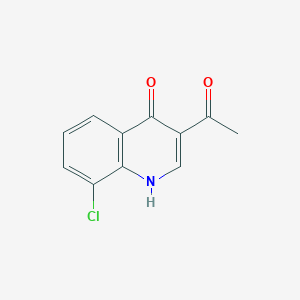

3-Acetyl-8-chloroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

3-acetyl-8-chloro-1H-quinolin-4-one |

InChI |

InChI=1S/C11H8ClNO2/c1-6(14)8-5-13-10-7(11(8)15)3-2-4-9(10)12/h2-5H,1H3,(H,13,15) |

InChI Key |

VVJZHKKWKZYWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for constructing the quinolin-4-one scaffold. This method involves condensation of aniline derivatives with diethyl ethoxymethylenemalonate (2 ) to form enamine intermediates, followed by thermal cyclization to yield 4-hydroxy-3-carboxyquinolines (5 ) (Scheme 1). For 3-acetyl-8-chloroquinolin-4(1H)-one, the synthesis begins with 3-chloroaniline (1a ) as the starting material.

Procedure :

-

Condensation : 3-Chloroaniline (1a ) reacts with diethyl ethoxymethylenemalonate (2 ) in ethanol under reflux to form enamine 3a .

-

Cyclization : Heating 3a at 250°C induces cyclization via a ketene intermediate (4a ), yielding 4-hydroxy-3-ethoxycarbonyl-8-chloroquinoline (5a ).

-

Decarboxylation and Acylation : Hydrolysis of 5a with aqueous HCl produces 3-carboxy-8-chloroquinolin-4-one (6a ). Subsequent decarboxylation at 200°C in diphenyl ether yields 8-chloroquinolin-4-one (7a ), which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to introduce the 3-acetyl group.

Challenges : Regioselectivity during cyclization requires careful control of steric and electronic effects to ensure the chloro substituent occupies position 8. Side products from competing cyclization pathways may necessitate chromatographic purification.

Biere-Seelen Synthesis

This method employs methyl anthranilate (13 ) as the starting material. For 8-chloro substitution, 5-chloroanthranilic acid is esterified to methyl 5-chloroanthranilate (13b ) before proceeding (Scheme 3).

Procedure :

-

Michael Addition : 13b reacts with dimethyl acetylenedicarboxylate (14 ) to form enaminoester 15b .

-

Cyclization : Treatment with NaH in THF induces cyclization to diester 16b .

-

Hydrolysis and Decarboxylation : Selective hydrolysis of 16b with NaOH yields monocarboxylic acid 17b , which undergoes thermal decarboxylation to 8-chloroquinolin-4-one (7a ). Acylation at position 3 is achieved using acetic anhydride in pyridine.

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage introduction of substituents. For example, 3-bromo-8-chloroquinolin-4-one (19a ) reacts with acetylpinacolborane under Pd(PPh₃)₄ catalysis to install the acetyl group at position 3 (Scheme 11).

Conditions :

Decarboxylative Cyclization

Sun et al. (2025) developed an eco-friendly route using isatoic anhydride (49b ) and acetylacetone (8a ) (Scheme 14).

Procedure :

-

Nucleophilic Attack : Acetylacetone (8a ) deprotonates to form a carbanion, attacking isatoic anhydride (49b ) to release CO₂ and form intermediate 50b .

-

Cyclization : Intramolecular cyclization of 50b in water at 80°C yields this compound (52b ) directly.

Advantages :

-

Avoids toxic metals and harsh conditions.

-

Single-step synthesis with water as the solvent.

Functionalization Strategies

Direct Acylation

8-Chloroquinolin-4-one (7a ) undergoes electrophilic acylation at position 3 using acetyl chloride and AlCl₃.

Conditions :

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Conditions |

|---|---|---|---|---|

| Gould-Jacobs | 3-Chloroaniline | Cyclization, Acylation | 45 | High temperature (250°C) |

| Biere-Seelen | Methyl 5-chloroanthranilate | Michael addition, Cyclization | 52 | Mild base (NaH) |

| Suzuki Coupling | 3-Bromo-8-chloroquinolin-4-one | Pd-catalyzed coupling | 78 | Pd(PPh₃)₄, XPhos |

| Decarboxylative | Isatoic anhydride | Cyclization in H₂O | 85 | Aqueous, 80°C |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The 8-chloro substituent undergoes nucleophilic substitution reactions, particularly under basic or catalytic conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Aromatic substitution | Amines (e.g., aniline derivatives) | 8-aminoquinolinone derivatives | |

| Hydrolysis | NaOH/H₂O, reflux | 8-hydroxyquinolin-4(1H)-one |

For example, reaction with 4-chloroaniline yields 3-acetyl-8-chloro-2-(4-chlorophenylamino)-6-nitroquinolin-4(1H)-one, a derivative with enhanced pharmacological potential .

Condensation Reactions Involving the Acetyl Group

The acetyl group at the 3-position participates in condensation reactions, forming Schiff bases or heterocyclic systems:

| Reaction Type | Reagents/Conditions | Products/Applications | References |

|---|---|---|---|

| Aldol condensation | Aryl aldehydes, acid/base | α,β-unsaturated ketones | |

| Cyclization | Urea, HCl, reflux | Oxazinoquinolinone derivatives |

In one study, condensation with 4-alkylbenzaldehydes and urea produced 4-aryl-3,4-dihydro-2H- oxazino[5,6-h]quinolin-2-one derivatives with antibacterial activity (MIC: 10⁻⁶–10⁻⁴ mg/mL) .

Metal Chelation and Coordination Chemistry

The quinolinone scaffold facilitates metal coordination, enhancing biological activity:

| Metal Ion | Ligand Sites | Observed Effects | References |

|---|---|---|---|

| Cu(II) | N (quinoline), O (keto/acetyl) | Antimicrobial activity enhancement | |

| Fe(III) | O (hydroxy, keto) | β-hematin inhibition (antimalarial) |

Copper(II) complexes of related 8-chloroquinoline derivatives showed improved interaction with β-hematin via hydrogen-bonding bridges, suggesting antimalarial potential .

Fragmentation and Decomposition Pathways

Thermal or acidic conditions induce fragmentation:

| Pathway | Conditions | Key Fragments | References |

|---|---|---|---|

| Deacylation | Protonation, α-bond cleavage | Methane + ionized quinolinone | |

| Decarboxylation | Heating (>250°C) | CO₂ release + simpler quinolinone |

Mass spectrometry studies revealed heterolytic cleavage of α-bonds to the acetyl carbonyl, generating methane and ionized intermediates .

Cyclization and Ring Expansion

The compound serves as a precursor in multi-step syntheses of complex heterocycles:

| Method | Reagents/Conditions | Products | References |

|---|---|---|---|

| Camps’ cyclization | NaOH, intramolecular aldol | Quinolin-4-one/2-one isomers | |

| Sonogashira carbonylation | Pd catalyst, Mo(CO)₆ | Alkyne-functionalized derivatives |

Camps’ reaction under strong base (NaOH) yielded quinolin-4-one via enolate-mediated aldol condensation, while weaker bases favored quinolin-2-one .

Biological Activity Modulation via Structural Modifications

Derivatization enhances pharmacological properties:

For instance, 3-chloro-1-(4-methoxy-phenyl)-4-(tetrazolo[1,5-a]quinoline-4-yl)azetidine-2-one demonstrated potent anti-inflammatory effects in carrageenan-induced edema models .

Oxidation and Reduction Reactions

The keto group undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Oxidation | TBHP, DMSO | Carboxylic acid derivatives | |

| Reduction | H₂/Pd-C | Alcohol or amine derivatives |

Oxidation with tert-butyl hydroperoxide (TBHP) converted isatin intermediates into isatoic anhydrides, enabling further cyclization .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-acetyl-8-chloroquinolin-4(1H)-one:

- Antimicrobial Activity : Studies suggest that this compound may inhibit enzymes essential for bacterial survival and interfere with pathways involved in cancer cell proliferation. It has shown potential against gram-positive bacteria and mycobacterial strains, indicating its usefulness as an antimicrobial agent .

- Anticancer Potential : Quinoline derivatives, including this compound, have been investigated for their anticancer properties. For example, certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, such as HepG2 cells. The mechanisms may involve DNA intercalation and modulation of gene expression leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound's mechanism of action may include the inhibition of specific enzymes crucial for cellular processes. This characteristic is significant in developing drugs targeting metabolic pathways in both bacterial and cancer cells .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Antimicrobial Activity : A series of derivatives were evaluated for their efficacy against various bacterial strains. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

- Anticancer Research : Investigations into the cytotoxic effects of quinoline derivatives revealed that certain compounds significantly inhibited cell viability in breast cancer cell lines while sparing normal cells. This selectivity highlights their potential as therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Acetyl-8-chloroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:

Enzymes: Inhibiting or modulating enzyme activity.

Receptors: Binding to specific receptors to exert their effects.

DNA/RNA: Intercalating into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include:

- 8-Chloroquinolin-4(1H)-one derivatives: These lack the acetyl group at position 3. For example, N-[2-(1-adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine (5c) shares the 8-chloro substitution but features an adamantyl-amine side chain instead of the acetyl group. This substitution significantly alters solubility and biological activity, as adamantyl groups enhance lipophilicity and membrane permeability .

- Streptochlorin: A natural quinoline derivative with a chlorine substituent but differing in the position and functional groups (e.g., hydroxyl and methyl groups). Streptochlorin’s NMR data (δ 1H: 6.48–8.64 ppm; δ 13C: 22.4–151.4 ppm) show distinct shifts compared to 3-acetyl-8-chloroquinolin-4(1H)-one, highlighting the electronic effects of the acetyl group .

- For instance, MHY2251 (a 2,3-dihydroquinazolin-4(1H)-one derivative) exhibits reduced aromaticity due to the saturated ring, leading to different reactivity and pharmacological profiles .

Spectroscopic and Physicochemical Properties

Key NMR data comparisons:

The acetyl group in this compound introduces electron-withdrawing effects, downfield-shifting adjacent protons and carbons. In contrast, adamantyl or hydroxyl substituents in analogs alter steric bulk and hydrogen-bonding capacity .

Biological Activity

3-Acetyl-8-chloroquinolin-4(1H)-one is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger family of quinoline derivatives, which are known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chloro group at the 8-position and an acetyl group at the 3-position of the quinoline ring, contributing to its unique biological properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of these pathogens, making it a candidate for further development in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.0625 |

| Klebsiella pneumoniae | 25 | 0.125 |

| Pseudomonas aeruginosa | 23 | 0.125 |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, leading to reduced cell viability .

Case Study: Anticancer Effects on HeLa Cells

In a controlled study, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can reduce oxidative stress markers in neuronal cell cultures, potentially offering protection against neurodegenerative diseases .

Table 2: Neuroprotective Effects in Neuronal Cultures

| Treatment Concentration (µM) | Reactive Oxygen Species (ROS) Reduction (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. Its antimicrobial action is believed to stem from the inhibition of nucleic acid synthesis and disruption of cell membrane integrity. In cancer cells, the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Acetyl-8-chloroquinolin-4(1H)-one, and how can reaction conditions be systematically optimized?

- Methodology : Begin with condensation reactions between substituted anilines and acetylated precursors, as seen in analogous quinolinone syntheses . Use fractional factorial design to vary catalysts (e.g., p-toluenesulfonic acid), solvents (DMF, ethanol), and temperatures. Monitor progress via TLC/HPLC and isolate intermediates for spectroscopic validation. Optimize yields by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data between techniques be reconciled?

- Methodology : Combine / NMR (to confirm substituent positions and acetyl group integration) with high-resolution mass spectrometry (HRMS) for molecular weight validation. For structural ambiguity, employ X-ray crystallography using SHELX for refinement . Cross-validate discrepancies (e.g., unexpected NOEs in NMR vs. crystallographic data) by repeating experiments and checking for sample purity or polymorphism .

Q. What methods are recommended for assessing the purity of this compound, particularly in the presence of regioisomeric byproducts?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Compare retention times against synthetic standards. For trace impurities, employ LC-MS or GC-MS. Quantify purity via NMR using 1,3,5-trimethoxybenzene as an internal standard .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound in nucleophilic reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic centers. Validate predictions with experimental kinetic studies under varying pH and solvent conditions. Compare computed transition states with experimental product distributions .

Q. What strategies are recommended for resolving contradictions between crystallographic data and spectroscopic observations?

- Methodology : Re-examine crystallographic refinement parameters in SHELXL (e.g., thermal displacement ellipsoids, occupancy rates) to detect disorder or twinning . Use ORTEP-3 to visualize bond lengths/angles and compare with NMR-derived coupling constants (-values). If inconsistencies persist, consider dynamic effects (e.g., temperature-dependent conformational changes) via variable-temperature NMR .

Q. How can mechanistic studies be designed to elucidate the formation pathways of this compound under varying catalytic conditions?

- Methodology : Employ isotopic labeling (e.g., -acetyl groups) to track reaction intermediates via -NMR. Use stopped-flow IR spectroscopy to monitor real-time carbonyl stretching frequencies during condensation. Conduct kinetic isotope effect (KIE) studies to distinguish between rate-determining steps (e.g., cyclization vs. acetylation) .

Data Analysis and Reporting

Q. How should researchers address discrepancies in biological activity data for this compound derivatives across different assays?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate via positive/negative controls. Use statistical tools (e.g., ANOVA) to identify outliers. Cross-correlate activity trends with computational docking results (e.g., AutoDock Vina) to assess binding mode consistency .

Q. What are the best practices for reporting crystallographic data of this compound to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.